molecular formula C12H15NO4 B5828043 N-(3-METHOXYPHENYL)GLUTARAMIC ACID

N-(3-METHOXYPHENYL)GLUTARAMIC ACID

Cat. No.: B5828043
M. Wt: 237.25 g/mol
InChI Key: OWZVGMTVBDSNGU-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)GLUTARAMIC ACID is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.258 g/mol It is known for its unique structure, which includes a methoxyphenyl group attached to a glutaric acid backbone

Scientific Research Applications

N-(3-METHOXYPHENYL)GLUTARAMIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)GLUTARAMIC ACID typically involves the reaction of 3-methoxyaniline with glutaric anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)GLUTARAMIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)GLUTARAMIC ACID involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can participate in various binding interactions, while the glutaric acid moiety can influence the compound’s overall reactivity and stability. These interactions can lead to specific biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-METHOXYPHENYL)GLUTARAMIC ACID is unique due to the position of the methoxy group on the aromatic ring, which can influence its reactivity and interactions compared to other similar compounds. This positional difference can lead to variations in biological activity and chemical behavior, making it a compound of particular interest in research .

Properties

IUPAC Name

5-(3-methoxyanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-10-5-2-4-9(8-10)13-11(14)6-3-7-12(15)16/h2,4-5,8H,3,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZVGMTVBDSNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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